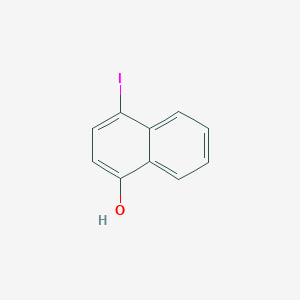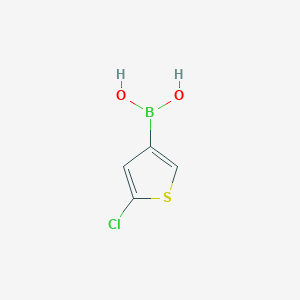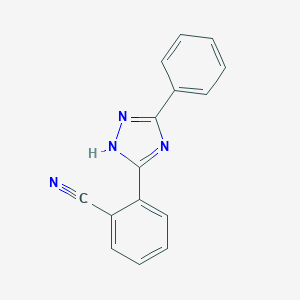
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)benzonitrile, commonly known as PTBN, is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
PTBN has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. PTBN has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The exact mechanism of action of PTBN is not fully understood. However, it has been proposed that PTBN exerts its biological effects by interacting with specific targets in cells, such as enzymes and receptors. PTBN has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various biological processes.
Effets Biochimiques Et Physiologiques
PTBN has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PTBN has also been shown to inhibit the growth of fungal and bacterial cells, making it a potential candidate for the development of new antimicrobial agents. In addition, PTBN has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PTBN has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of biological activities, making it a versatile compound for use in various scientific fields. However, PTBN also has some limitations. It may be toxic to certain cells at high concentrations, and its effects may vary depending on the specific cell type and experimental conditions.
Orientations Futures
There are several future directions for research on PTBN. One area of interest is the development of new PTBN derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential of PTBN as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to elucidate the exact mechanism of action of PTBN and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, PTBN is a versatile compound with a wide range of potential applications in various scientific fields. Its synthesis is relatively simple, and it has been shown to possess a variety of biological activities, including anticancer, antifungal, and antibacterial properties. However, further studies are needed to fully understand the mechanism of action of PTBN and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
PTBN can be synthesized using a variety of methods, including the reaction of 3-phenyl-1H-1,2,4-triazole-5-carbaldehyde with benzonitrile in the presence of a catalyst. Another method involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-carboxylic acid with thionyl chloride, followed by reaction with benzonitrile. The synthesis of PTBN is relatively simple and can be carried out using standard laboratory equipment.
Propriétés
Numéro CAS |
130407-96-4 |
|---|---|
Nom du produit |
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)benzonitrile |
Formule moléculaire |
C15H10N4 |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H10N4/c16-10-12-8-4-5-9-13(12)15-17-14(18-19-15)11-6-2-1-3-7-11/h1-9H,(H,17,18,19) |
Clé InChI |
YDARDMROXJLKCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C#N |
Synonymes |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)benzonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



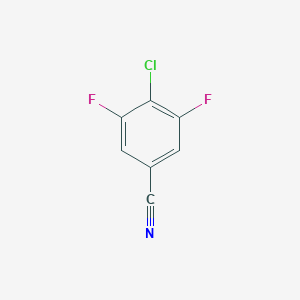
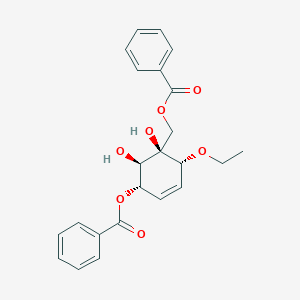
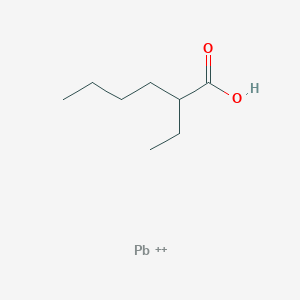
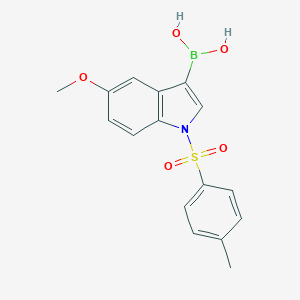
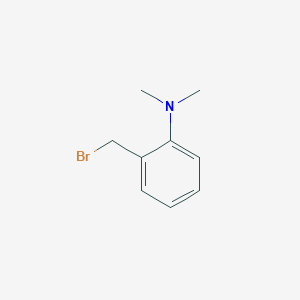
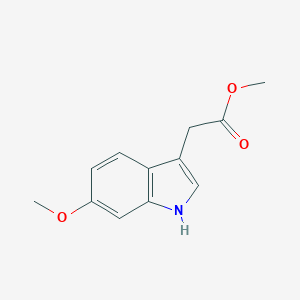
![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)
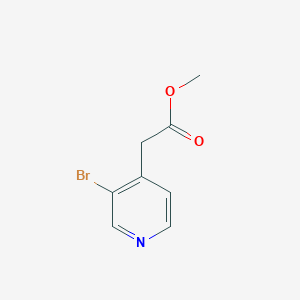
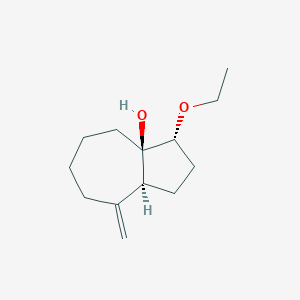
![(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine](/img/structure/B168989.png)
